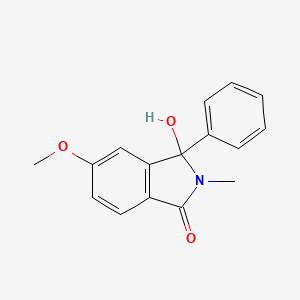![molecular formula C14H14O4 B14182560 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one CAS No. 925916-65-0](/img/structure/B14182560.png)
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C14H14O4 It is a derivative of dioxolane and is characterized by the presence of an acetylphenyl group and a dioxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one typically involves the condensation of 4-acetylbenzaldehyde with 4,4-dimethyl-1,3-dioxolan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the acetyl group.
科学的研究の応用
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: A structurally similar compound with a methylene group instead of an acetylphenyl group.
4,4-Dimethyl-5-phenyl-1,3-dioxolan-2-one: Another similar compound with a phenyl group instead of an acetylphenyl group.
Uniqueness
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the presence of the acetylphenyl group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
925916-65-0 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
5-[(4-acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(15)11-6-4-10(5-7-11)8-12-14(2,3)18-13(16)17-12/h4-8H,1-3H3 |
InChIキー |
BKERICQFGFDCFH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C=C2C(OC(=O)O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


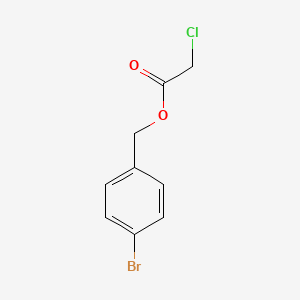
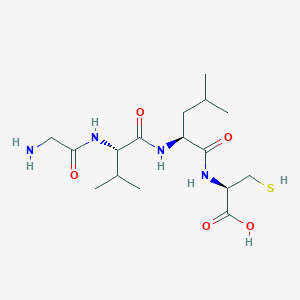
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
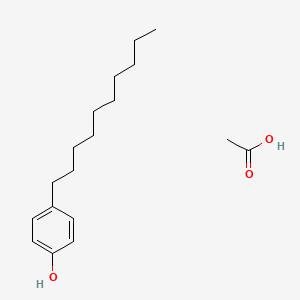
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
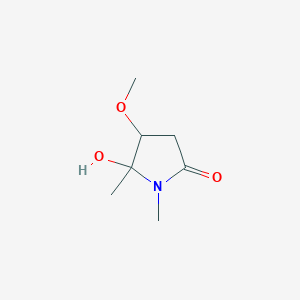
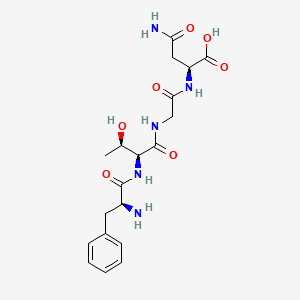
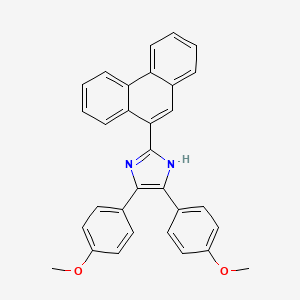
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
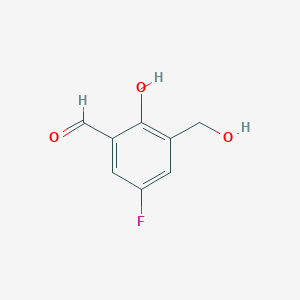
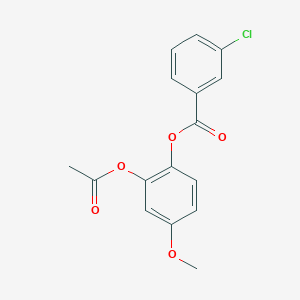
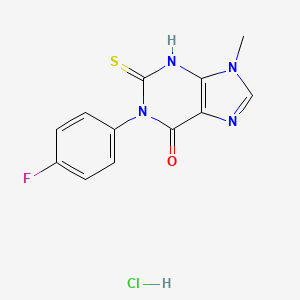
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
